molecular formula C14H20O10 B3041309 (3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate CAS No. 27086-14-2

(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate

Cat. No. B3041309
CAS RN: 27086-14-2
M. Wt: 348.3 g/mol
InChI Key: VEXTUPCIMUQWAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is a key intermediary in the biomedical industry and is used in the synthesis of antiviral drugs . It contributes to the research and development of potent inhibitors for diseases such as HIV and influenza .


Molecular Structure Analysis

The molecular structure of this compound is intricate, with multiple acetyl groups attached to the oxan ring. The presence of these acetyl groups makes it a pivotal compound extensively employed in the biomedical industry .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiazolidin-4-ones : Utilizing compounds structurally related to (3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate, researchers have designed and synthesized thiazolidin-4-ones, exploring their potential for antibacterial activity (Čačić et al., 2009).
  • Crystal Structure Analysis : Investigations into the crystal structure of related compounds have contributed to a deeper understanding of molecular interactions and formations, enhancing chemical synthesis techniques (Lee et al., 2017).
  • Chemical Reactions and Derivatives : Research into the reactions of compounds structurally similar to this compound has led to the discovery of new chemical derivatives with potential applications in various fields (Ashry et al., 1978).

Enzymatic and Biological Studies

  • Enzyme-Catalyzed Synthesis : Studies involving enzymatic resolution have used related compounds to synthesize novel carbasugar derivatives, showcasing the potential of these compounds in biocatalysis (Gümüş & Tanyeli, 2010).
  • Oxidative Chemistry : Research in the field of natural antioxidants has included compounds similar to this compound, exploring their oxidative pathways and potential in pharmaceuticals (Lucia et al., 2006).
  • Bioactive Compounds Synthesis : The synthesis of bioactive epoxides and hydroperoxides from naturally occurring compounds demonstrates the potential for using related substances in the development of antifungal agents (Khayyat & Sameeh, 2017).

Potential Applications in Drug Design and Pharmacology

  • Drug Design and Discovery : Researchers have explored the synthesis of analogues for analgesic and antipyretic agents using compounds related to this compound, highlighting its relevance in medicinal chemistry (Reddy et al., 2014).

properties

IUPAC Name

(3,5,6-triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)11(19)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXTUPCIMUQWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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